molecular formula C12H6Cl4O B14149475 4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl CAS No. 244035-65-2

4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl

Katalognummer: B14149475
CAS-Nummer: 244035-65-2
Molekulargewicht: 308.0 g/mol
InChI-Schlüssel: OEYNEEUFOIDLCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are persistent organic pollutants known for their environmental and health impacts. This compound is characterized by the presence of four chlorine atoms and a hydroxyl group attached to the biphenyl structure. It is known for its stability and resistance to degradation, making it a significant concern in environmental studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl typically involves the hydroxylation of 3,3’,4,4’-tetrachlorobiphenyl. This can be achieved through various chemical reactions, including the use of cytochrome P-450 enzymes in mammals, which mediate the oxidation of polychlorinated biphenyls to form hydroxylated metabolites . In laboratory settings, chemical reagents such as hydroxylating agents can be used under controlled conditions to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production of 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl is not common due to its toxic nature and environmental persistence. it can be produced as a byproduct during the degradation of other polychlorinated biphenyls in industrial processes .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cytochrome P-450 enzymes for oxidation, reducing agents for dechlorination, and nucleophiles for substitution reactions. These reactions typically occur under controlled laboratory conditions to ensure safety and precision .

Major Products Formed

The major products formed from these reactions include various hydroxylated, epoxidized, and dechlorinated biphenyls. These products can have different toxicological and environmental properties compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl involves its interaction with various molecular targets and pathways. It is known to bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression related to xenobiotic metabolism. This interaction can result in the production of reactive oxygen species and oxidative stress, contributing to its toxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl include:

Uniqueness

What sets 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl apart from other similar compounds is its specific hydroxylation pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for studying the effects of polychlorinated biphenyls .

Eigenschaften

CAS-Nummer

244035-65-2

Molekularformel

C12H6Cl4O

Molekulargewicht

308.0 g/mol

IUPAC-Name

2-chloro-4-(3,4,5-trichlorophenyl)phenol

InChI

InChI=1S/C12H6Cl4O/c13-8-3-6(1-2-11(8)17)7-4-9(14)12(16)10(15)5-7/h1-5,17H

InChI-Schlüssel

OEYNEEUFOIDLCI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.